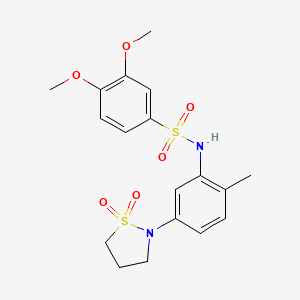

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)15-7-8-17(25-2)18(12-15)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQLXFNTZLDYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the control of the cell cycle.

Mode of Action

It is known to interact with cyclin-dependent kinase 2. The interaction with this enzyme may result in changes that affect the cell cycle.

Biochemical Pathways

Given its target, it is likely to affect pathways related to cell cycle regulation.

Pharmacokinetics

These properties would impact the bioavailability of the compound.

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 350.39 g/mol. Its structure includes:

- Dioxidoisothiazolidine ring : This moiety may play a role in the compound's reactivity and interaction with biological targets.

- 3,4-Dimethoxybenzenesulfonamide group : This part of the molecule is known for potential interactions with various enzymes and receptors.

Biological Activity

Currently, there is a significant gap in the literature regarding the specific biological activities of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzenesulfonamide. The absence of studies means that its mechanism of action remains largely unexplored. However, potential areas for investigation include:

- Enzyme Inhibition : Preliminary data suggest that compounds with similar structural features may interact with enzymes involved in metabolic pathways or signaling cascades.

- Receptor Modulation : The sulfonamide group is known for its ability to interact with various receptors, potentially influencing cellular responses.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds known for their biological effects.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | 73664-32-1 | Known for receptor interactions and biological activity. |

| N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine | Experimental | Exhibits unique pharmacological properties distinct from acetamides. |

| N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide | 941975-30-0 | Potential applications in medicinal chemistry due to its complex structure. |

Case Studies

While specific case studies on this compound are lacking, related compounds have shown promise in various therapeutic areas:

- Anticancer Activity : Compounds containing dioxidoisothiazolidine moieties have been investigated for their potential to inhibit tumor growth through enzyme inhibition.

- Anti-inflammatory Effects : Similar sulfonamide compounds have demonstrated anti-inflammatory properties by modulating cytokine production.

Future Directions for Research

Given the current lack of data on this compound, future research should focus on:

- Synthesis and Characterization : Developing synthetic routes to obtain the compound in pure form for further testing.

- Biological Testing : Conducting assays to evaluate its effects on various cell lines and biological systems.

- Mechanistic Studies : Investigating how this compound interacts at the molecular level with enzymes and receptors.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

- Step 1: Use a multi-step approach starting with the condensation of isothiazolidine derivatives with sulfonamide precursors under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Step 2: Optimize reaction parameters:

-

Temperature: Maintain 60–80°C for nucleophilic substitution steps to balance reactivity and side-product formation .

-

Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

-

Base: Triethylamine or pyridine to neutralize HCl byproducts during sulfonamide bond formation .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Key Parameters Table:

Step Parameter Optimal Range Purpose 1 Atmosphere Nitrogen Prevents oxidation of dioxidoisothiazolidinyl group 2 Temperature 60–80°C Balances reaction rate and selectivity 3 Solvent DMF/DMSO Enhances intermediate solubility

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the sulfonamide region) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns aligned with the proposed structure .

- X-ray Crystallography: Employ SHELXL (via the SHELX suite) for refinement. Key steps:

-

Collect high-resolution data (≤ 1.0 Å) to resolve steric effects from the methylphenyl group .

-

Validate hydrogen bonding between the sulfonamide group and adjacent methoxy substituents .

Example Crystallographic Data Table:

Parameter Value Significance Space Group P2/c Common for sulfonamides with asymmetric units R-factor < 0.05 Indicates high refinement accuracy H-bond Length 2.8–3.0 Å Confirms intermolecular interactions

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence antimicrobial activity?

Methodological Answer:

- Step 1: Synthesize analogs with variations in substituents (e.g., -Cl, -OCH, -CH) at positions 2, 3, and 5 of the phenyl ring .

- Step 2: Evaluate activity via:

-

MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

-

Enzyme Inhibition: Measure inhibition of dihydropteroate synthase (DHPS), a folic acid biosynthesis enzyme .

- Step 3: Correlate electronic effects (Hammett σ values) of substituents with bioactivity. For example:

-

Electron-withdrawing groups (e.g., -Cl) enhance DHPS binding via increased electrophilicity .

-

Methoxy groups improve membrane permeability due to lipophilicity .

SAR Findings Table:

Substituent (Position) MIC (µg/mL) S. aureus DHPS Inhibition (%) -OCH (3,4) 1.2 92 -Cl (4) 0.8 98 -CH (2) 2.5 85

Q. How should researchers resolve contradictions in reported biological activity data across similar sulfonamides?

Methodological Answer:

- Step 1: Conduct meta-analysis of existing datasets (e.g., PubChem, crystallographic databases) to identify variability in experimental conditions (e.g., pH, assay temperature) .

- Step 2: Replicate studies under standardized protocols:

-

Use identical bacterial strains (ATCC standards) and growth media .

-

Control for solvent effects (e.g., DMSO concentration ≤ 1% v/v) .

- Step 3: Apply computational modeling (e.g., molecular docking) to reconcile divergent results. For example:

-

Compare binding affinities of sulfonamide derivatives to DHPS using AutoDock Vina .

-

Validate with in vitro enzyme kinetics (e.g., measurements) .

Case Study:

- Contradiction: A 2024 study reported 10-fold higher MIC values than a 2025 study.

- Resolution: Meta-analysis revealed differences in bacterial culturing pH (7.4 vs. 6.8), altering protonation states of the sulfonamide group and DHPS binding .

Q. What advanced strategies can elucidate non-folic acid pathways for this compound's bioactivity?

Methodological Answer:

- Step 1: Perform transcriptomic profiling (RNA-seq) on treated bacterial cells to identify differentially expressed genes outside folic acid pathways .

- Step 2: Use CRISPR-Cas9 knockouts to validate novel targets (e.g., efflux pump genes or stress-response regulators) .

- Step 3: Investigate off-target effects via proteomic screening (e.g., affinity purification-mass spectrometry) .

Example Finding:

- In P. aeruginosa, the compound upregulated mexAB-oprM efflux pump genes, suggesting a secondary resistance mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.